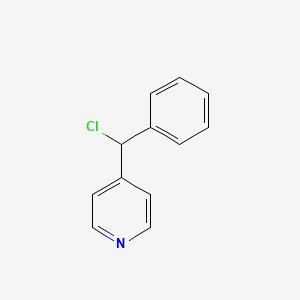

4-(Chloro(phenyl)methyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[chloro(phenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPXBZIVPVVUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro Phenyl Methyl Pyridine

Diverse Synthetic Routes for the Preparation of 4-(Chloro(phenyl)methyl)pyridine

The construction of the this compound scaffold can be approached through several distinct synthetic routes, each with its own set of advantages and challenges. These routes can be broadly categorized into multistep sequences that build the backbone incrementally, and more direct methods that leverage powerful catalytic systems.

Multistep synthesis provides a reliable, albeit often lengthy, pathway to the target molecule by assembling the core structure through a series of well-established reactions. A common strategy involves the initial formation of a ketone or alcohol precursor, which is then converted to the final chlorinated product.

One logical sequence begins with a Friedel-Crafts-type acylation. This involves reacting an activated derivative of isonicotinic acid (pyridine-4-carboxylic acid) with chlorobenzene (B131634) to form the key intermediate, (4-chlorophenyl)(pyridin-4-yl)methanone. This ketone then undergoes reduction to the corresponding alcohol, (4-chlorophenyl)(pyridin-4-yl)methanol. The final step is the chlorination of this benzylic alcohol, typically using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, to yield this compound.

An alternative multistep approach starts with different precursors. For instance, a Grignard reaction between a pyridin-4-yl magnesium halide (prepared from a 4-halopyridine) and 4-chlorobenzaldehyde (B46862) can directly yield the same alcohol intermediate, (4-chlorophenyl)(pyridin-4-yl)methanol. This pathway bypasses the ketone intermediate and subsequent reduction step. A related synthesis starts from pyridine (B92270) and 4-chlorophenylacetonitrile to form 2-(4-chlorobenzyl)pyridine, which can be adapted for the 4-isomer. wikipedia.org This intermediate can then be transformed into the target molecule through subsequent oxidation and chlorination steps. google.com

Table 1: Illustrative Multistep Synthesis via Ketone Intermediate

| Step | Reactants | Reagents | Product |

| 1. Acylation | Isonicotinic acid, Chlorobenzene | 1. SOCl₂ 2. AlCl₃ | (4-chlorophenyl)(pyridin-4-yl)methanone |

| 2. Reduction | (4-chlorophenyl)(pyridin-4-yl)methanone | NaBH₄, Methanol (B129727) | (4-chlorophenyl)(pyridin-4-yl)methanol |

| 3. Chlorination | (4-chlorophenyl)(pyridin-4-yl)methanol | SOCl₂, Toluene | This compound |

Modern synthetic chemistry increasingly relies on catalytic methods to forge C-C and C-Cl bonds with greater efficiency and atom economy. organic-chemistry.org For the synthesis of this compound, catalytic cross-coupling reactions are particularly relevant for constructing the C-C bond linking the pyridine and phenyl rings.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are powerful tools. icmpp.ro For example, a Suzuki coupling could be envisioned between a 4-pyridylboronic acid derivative and a benzyl (B1604629) halide like 4-chloro-1-(chloromethyl)benzene. However, a more advanced and highly relevant strategy involves desulfinative cross-coupling. acs.org This method can overcome challenges often encountered with heteroaromatic boronates. In a hypothetical application, a pyridin-4-yl sulfinate could be coupled with a suitable chlorophenyl electrophile under palladium catalysis to form the core structure. acs.org These catalytic reactions often require careful selection of ligands, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) showing high efficacy. icmpp.ro

The formation of the C-Cl bond is most commonly achieved by nucleophilic substitution of a hydroxyl group in the precursor alcohol. While stoichiometric reagents like thionyl chloride are standard, research into catalytic methods for this transformation is ongoing. Advanced methods in related areas include the development of novel reagents like chloro(phenyl)trifluoromethyliodane, which highlights the ongoing efforts to create more effective halogenating agents through innovative synthetic routes. acs.org

A primary challenge in the synthesis of molecules like this compound is achieving functionalization specifically at the C-4 position of the pyridine ring. The inherent electronic properties of pyridine direct many reactions to the C-2, C-3, or C-5 positions. acs.org Therefore, specific strategies are required to ensure C-4 selectivity.

One classical approach is to activate the 4-position by forming a quaternary pyridinium (B92312) salt. google.comgoogle.com By treating a 4-halopyridine with a quaternizing agent, the halide becomes an excellent leaving group, susceptible to nucleophilic displacement by an appropriate carbon nucleophile. google.com The quaternizing group is then removed in a final step. Similarly, pyridine N-oxides can be used, as the N-oxide group activates the C-4 position for nucleophilic attack. google.com

More recent and advanced methods offer greater control. For example, the use of a temporary blocking group can enable regioselective functionalization. A simple maleate-derived blocking group has been shown to facilitate Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. nih.gov This allows for the introduction of the benzyl group at the desired location on an otherwise unfunctionalized pyridine. nih.gov Another advanced concept is the generation of highly reactive pyridyne intermediates. The formation of a 3,4-pyridyne allows for the regioselective addition of organometallic reagents to the C-4 position, followed by quenching of the resulting intermediate at C-3, leading to highly substituted pyridines. rsc.org

Precursor Chemistry and Starting Material Selection

(4-chlorophenyl)(pyridin-4-yl)methanol: This alcohol is a pivotal intermediate. It can be synthesized via the Grignard reaction of 4-pyridylmagnesium bromide with 4-chlorobenzaldehyde or by the reduction of the corresponding ketone. A patent describes the synthesis of the 2-pyridyl isomer from 2-(p-chlorobenzyl)pyridine, which involves oxidation to the alcohol. google.com

4-Halopyridines: 4-Chloropyridine (B1293800) is a valuable precursor but is known to be unstable unless stored as its hydrochloride salt. researchgate.net It can be prepared from the more accessible 4-hydroxypyridine (B47283) using reagents like phosphorus pentachloride (PCl₅). researchgate.net

Pyridine-4-carboxylic acid (Isonicotinic acid): This commercially available and stable solid is an excellent starting material. It can be converted to an acid chloride, which is a versatile intermediate for Friedel-Crafts acylation. A similar strategy starting from picolinic acid (the 2-isomer) is used to prepare intermediates for pharmaceuticals like Sorafenib. google.comchemicalbook.com

4-Cyanopyridine: This is another common and economical starting pyridine derivative that can be quaternized to enable nucleophilic substitution at the 4-position. google.com

Table 2: Key Synthetic Precursors

| Precursor | Structure | Common Synthetic Route |

| (4-chlorophenyl)(pyridin-4-yl)methanol | C₁₂H₁₀ClNO | Grignard reaction of 4-bromopyridine (B75155) with 4-chlorobenzaldehyde. |

| 4-Chloropyridine Hydrochloride | C₅H₅Cl₂N | Reaction of 4-hydroxypyridine with PCl₅ or POCl₃. researchgate.net |

| Isonicotinic acid | C₆H₅NO₂ | Commercially available. |

| 4-Cyanopyridine | C₆H₄N₂ | Commercially available. |

The substituent on the starting pyridine ring profoundly influences the synthetic strategy. The choice between a halopyridine, a cyanopyridine, or a pyridine carboxylic acid is a strategic one that depends on the desired sequence of reactions.

Using a starting material with a good leaving group at the 4-position, such as 4-chloropyridine or 4-cyanopyridine, is ideal for routes that involve an initial nucleophilic substitution or a cross-coupling reaction. google.comchemicalbook.com The reactivity of these precursors is often enhanced by N-oxide formation or quaternization, which lowers the energy barrier for displacing the C-4 substituent. google.com

Alternatively, employing a pyridine ring that is already functionalized with a directing group can steer subsequent reactions to the desired position. For instance, incorporating a substituent at the C-2 position can influence the regioselectivity of C-H activation or amidation at other sites on the ring. acs.org While not directly introducing the C-4 benzyl group, this principle of using existing substituents to control the regiochemistry of subsequent steps is a cornerstone of modern heterocyclic chemistry. eurekaselect.com The strategic application of these substituted pyridines allows chemists to navigate the complex reactivity of the pyridine nucleus and construct intricate targets with high precision. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the conversion of (4-pyridyl)phenylmethanol to this compound, factors such as the choice of solvent, reaction temperature, and, if applicable, the catalyst system, play a pivotal role in maximizing the yield and purity of the final product.

Solvent Effects in this compound Synthesis

The choice of solvent can significantly influence the rate and outcome of the synthesis of this compound. The reaction, typically a nucleophilic substitution, can proceed through different mechanisms (SN1 or SN2) depending on the solvent's properties. Polar aprotic solvents are often favored in these transformations.

Research into the synthesis of related pyridine derivatives and other halogenations highlights the importance of solvent selection. For instance, in multicomponent reactions for synthesizing pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile (B52724) was found to be crucial for overcoming difficulties with sterically hindered aldehydes. chemicalbook.com In another example, the synthesis of gliotoxin (B1671588) involved a chlorination step where a solvent system of methanol and dichloromethane (B109758) was utilized. wikipedia.org

The following table illustrates the hypothetical effect of different solvents on the yield of this compound from (4-pyridyl)phenylmethanol and a chlorinating agent like thionyl chloride, based on general principles of organic synthesis.

| Solvent | Dielectric Constant (ε) | Polarity | Typical Yield (%) |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 85-95 |

| Chloroform | 4.8 | Polar Aprotic | 80-90 |

| Acetonitrile | 37.5 | Polar Aprotic | 75-85 |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 70-80 |

| Diethyl ether | 4.3 | Nonpolar | < 50 |

| Toluene | 2.4 | Nonpolar | < 40 |

This table is illustrative and based on general principles of solvent effects on similar reactions. Actual yields may vary.

Catalyst Loading and Ligand Design in Catalytic Synthesis

While the direct chlorination of (4-pyridyl)phenylmethanol with reagents like thionyl chloride or phosphorus pentachloride is often non-catalytic, the synthesis of the precursor alcohol itself can be achieved through catalytic methods, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine boronic acid with a benzaldehyde (B42025) derivative. In such catalytic systems, the amount of catalyst (loading) and the structure of the ligands coordinated to the metal center are of utmost importance.

Lowering catalyst loading is desirable for reducing costs and minimizing metal contamination in the final product. The design of highly efficient ligands can enable reactions to proceed with very low catalyst loadings. Bulky biarylphosphine ligands, for example, have been shown to be effective in a wide range of palladium-catalyzed cross-coupling reactions. nih.gov The electronic and steric properties of the ligand can be fine-tuned to achieve optimal reactivity and selectivity. nih.gov

The following table illustrates the potential impact of catalyst loading and ligand design on the yield of a precursor to this compound via a hypothetical cross-coupling reaction.

| Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |

| Pd(OAc)2 | PPh3 | 5 | 70 |

| Pd(OAc)2 | PPh3 | 2 | 55 |

| Pd(OAc)2 | SPhos | 2 | 85 |

| Pd(OAc)2 | RuPhos | 2 | 88 |

| Pd(OAc)2 | BippyPhos derivative | 0.5 | 95 |

This table is illustrative and based on findings from related palladium-catalyzed cross-coupling reactions. nih.govdigitellinc.com Actual yields may vary.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of fine chemicals like this compound is increasingly important. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.govrsc.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. rsc.org

For the synthesis of this compound from (4-pyridyl)phenylmethanol and thionyl chloride (SOCl2), the reaction is as follows:

C₁₂H₁₁NO + SOCl₂ → C₁₂H₁₀ClN + SO₂ + HCl

The molecular weights are:

(4-pyridyl)phenylmethanol (C₁₂H₁₁NO): 185.22 g/mol

Thionyl chloride (SOCl₂): 118.97 g/mol

this compound (C₁₂H₁₀ClN): 203.67 g/mol

Sulfur dioxide (SO₂): 64.07 g/mol

Hydrogen chloride (HCl): 36.46 g/mol

The atom economy can be calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = (203.67 / (185.22 + 118.97)) x 100% = 67.0%

This calculation shows that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts (SO₂ and HCl). Improving atom economy often involves designing alternative synthetic routes, such as addition reactions, which are inherently more atom-economical. primescholars.com

Use of Sustainable Solvents and Reagents

The principles of green chemistry encourage the use of safer solvents and reagents. biosynce.com Many traditional organic solvents are volatile, toxic, and flammable. biosynce.com Research in green chemistry focuses on finding more sustainable alternatives, such as water, supercritical fluids, or biomass-derived solvents. researchgate.net For instance, some syntheses of pyridine derivatives have been successfully carried out in aqueous media or under solvent-free conditions. conicet.gov.ar

In the context of synthesizing this compound, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether could be explored. Furthermore, investigating alternative chlorinating agents that are less corrosive or produce less harmful byproducts than thionyl chloride would be a valuable pursuit in making the synthesis more sustainable. The development of catalytic, solvent-free methods for the synthesis of pyridine derivatives represents a significant advancement in this area. rsc.org

Waste Minimization Strategies

The synthesis of this compound, a valuable chemical intermediate, presents opportunities for the implementation of green chemistry principles to minimize environmental impact. Waste minimization strategies focus on improving atom economy, reducing or replacing hazardous solvents, and enabling the recycling of catalysts and reagents. These approaches not only reduce the environmental footprint but can also lead to more cost-effective and efficient production processes.

A primary route to this compound involves the benzylic halogenation of 4-benzylpyridine (B57826). numberanalytics.comlibretexts.org This type of reaction traditionally may use reagents and conditions that generate significant waste. However, modern approaches prioritize waste reduction through several key areas.

Catalyst Selection and Recycling: The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis for pyridine derivatives. rsc.org While direct catalytic chlorination of 4-benzylpyridine is specific, broader research into pyridine synthesis highlights the move towards magnetically recoverable nanocatalysts. rsc.orgrsc.org These catalysts, often iron oxide-based, can be easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse over multiple cycles. rsc.org This drastically reduces catalyst waste and the need for costly and energy-intensive separation processes like column chromatography. For instance, studies on the synthesis of other pyridine derivatives have demonstrated that magnetically separated nanocatalysts can be reused multiple times without a significant loss of activity. rsc.org

Solvent Choice and Reduction: Solvent selection is critical in minimizing waste, as solvents often constitute the largest mass component in a reaction besides water. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. For reactions involving pyridine derivatives, research has explored performing syntheses in greener media like water or ethanol, or under solvent-free conditions. nih.govacs.orgrsc.org

Solvent-free reactions, often facilitated by heating or microwave irradiation, represent a significant leap in waste reduction. nih.govresearchgate.net They eliminate solvent-related waste streams entirely. Multicomponent reactions (MCRs) for synthesizing various pyridine scaffolds have been shown to be highly efficient under such conditions, offering advantages like shorter reaction times, high yields, and pure products that simplify work-up. acs.orgresearchgate.netresearchgate.net

In cases where a solvent is necessary, the focus shifts to recovery and reuse. Technologies like solvent impregnated resins (SIRs) are being developed for the selective recovery of pyridine derivatives from aqueous waste streams. researchgate.netutwente.nlresearchgate.net These systems use a porous resin impregnated with a specific solvent to capture the target molecule, allowing the bulk aqueous phase to be treated or disposed of more easily and enabling the recovery of the product and the impregnating solvent. researchgate.net

Atom Economy and Reagent Choice: The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is central to waste minimization. The synthesis of this compound via benzylic chlorination typically involves a radical mechanism. numberanalytics.comlibretexts.org

Traditional chlorinating agents can sometimes lead to the formation of undesirable by-products and inorganic waste. A key strategy is the use of reagents like N-chlorosuccinimide (NCS) in place of elemental chlorine. acs.org NCS is a solid, making it safer and easier to handle, and the succinimide (B58015) by-product is often recoverable. The reaction proceeds via a radical pathway, where a radical initiator can be used to start the reaction, improving selectivity for the desired benzylic position and minimizing side reactions. numberanalytics.comlibretexts.orgnumberanalytics.com

The table below compares different halogenation strategies based on green chemistry principles applicable to the synthesis of this compound.

| Strategy | Reagent/Condition | Advantages in Waste Minimization | Potential Challenges |

| Catalysis | Magnetically recoverable nanocatalyst | - Easily separated from product. rsc.org - Reusable for multiple cycles. rsc.org - Reduces catalyst waste and separation costs. | - Initial catalyst synthesis can be complex. - Potential for metal leaching into the product. |

| Solvent | Solvent-free (e.g., microwave irradiation) | - Eliminates solvent waste stream. nih.govacs.org - Often leads to shorter reaction times and higher energy efficiency. researchgate.net | - Not suitable for all reaction types. - Can pose challenges for heat management on a large scale. |

| Solvent | Aqueous medium (Water) | - Environmentally benign, non-toxic, and inexpensive. rsc.orgacs.org - Simplifies product isolation if the product is insoluble in water. | - Low solubility of organic reactants may require co-solvents or phase-transfer catalysts. - Higher energy cost for heating and distillation. |

| Reagent | N-chlorosuccinimide (NCS) | - Safer, solid-phase reagent. acs.org - Succinimide by-product is potentially recoverable. - High selectivity for benzylic halogenation. libretexts.org | - Lower atom economy compared to using Cl₂ directly, but safety and selectivity benefits often outweigh this. |

By integrating these strategies—employing recyclable catalysts, opting for greener solvents or solvent-free conditions, and choosing reagents with high atom economy and selectivity—the synthesis of this compound can be aligned with the principles of sustainable and environmentally responsible chemistry.

Reactivity and Mechanistic Investigations of 4 Chloro Phenyl Methyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Position

The chloromethyl group attached to the pyridine (B92270) ring at the 4-position is a reactive site for nucleophilic substitution reactions. The nature of these reactions, whether they proceed via an S_N1 or S_N2 mechanism, is influenced by several factors including the nucleophile, solvent, and the electronic effects of the pyridine ring.

The mechanism of nucleophilic substitution at the benzylic carbon of 4-(chloro(phenyl)methyl)pyridine can be either unimolecular (S_N1) or bimolecular (S_N2), depending on the reaction conditions.

S_N1 Reaction Pathway : This pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the unimolecular dissociation of the leaving group (chloride ion). masterorganicchemistry.com The stability of the resulting carbocation is a crucial factor favoring this mechanism. Tertiary alkyl halides are more prone to S_N1 reactions due to the stability of the tertiary carbocation. masterorganicchemistry.comyoutube.com Polar protic solvents, which can solvate both the carbocation and the leaving group, facilitate the S_N1 pathway. youtube.com

S_N2 Reaction Pathway : This pathway is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.comlibretexts.org Steric hindrance around the reaction center is a major factor; S_N2 reactions are favored for methyl and primary substrates. masterorganicchemistry.comyoutube.com The reaction proceeds with an inversion of stereochemistry at the chiral center. masterorganicchemistry.com

The choice between S_N1 and S_N2 pathways for this compound depends on the nucleophile's strength and the solvent's polarity. Strong nucleophiles and less polar solvents tend to favor the S_N2 mechanism, while weak nucleophiles and polar protic solvents favor the S_N1 mechanism.

The nitrogen atom in the pyridine ring plays a significant role in the stability of the carbocation intermediate formed during an S_N1 reaction. The 4-pyridyl group can delocalize the positive charge through resonance, thereby stabilizing the carbocation. This stabilization makes the S_N1 pathway more favorable than it would be for a simple benzyl (B1604629) chloride. The resonance stabilization involves the participation of the nitrogen atom's lone pair, which can be shared with the carbocationic center. This delocalization is a key factor in the reactivity of this compound.

Kinetic studies of nucleophilic substitution reactions provide insights into the reaction mechanism. For an S_N1 reaction, the rate law is first order with respect to the substrate and zero order with respect to the nucleophile (Rate = k[Substrate]). masterorganicchemistry.com For an S_N2 reaction, the rate law is first order in both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). youtube.com

| Reaction Type | Key Features | Favored by |

| S_N1 | Stepwise mechanism, carbocation intermediate, racemic mixture of products | Tertiary substrates, weak nucleophiles, polar protic solvents |

| S_N2 | Concerted mechanism, backside attack, inversion of configuration | Methyl and primary substrates, strong nucleophiles, polar aprotic solvents |

Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of the substituent group determine the position and feasibility of these reactions.

Pyridine is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comquimicaorganica.org Electrophilic attack on the nitrogen lone pair can also occur, further deactivating the ring. gcwgandhinagar.com When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. quimicaorganica.orgaklectures.com However, activating substituents on the pyridine ring can enhance its reactivity towards electrophiles. quora.com

In the context of nucleophilic aromatic substitution (S_NAr), the pyridine ring is activated towards attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.orgvaia.com This is because the electron-withdrawing nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate through resonance. stackexchange.comvaia.com A leaving group at the 2- or 4-position is readily displaced by a nucleophile. quimicaorganica.org

| Substitution Type | Reactivity of Pyridine Ring | Preferred Position of Attack |

| Electrophilic Aromatic Substitution | Deactivated compared to benzene | 3- and 5-positions |

| Nucleophilic Aromatic Substitution | Activated compared to benzene | 2- and 4-positions |

Cross-Coupling Reactions Involving this compound

As a benzylic halide, this compound is an excellent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

Palladium catalysis is a cornerstone of cross-coupling chemistry. Benzylic halides, including by extension this compound, are competent substrates for several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. While most commonly applied to aryl and vinyl halides, the Suzuki reaction can also be performed with benzylic halides. wikipedia.orgharvard.edu The reaction of this compound with an arylboronic acid, for instance, would be expected to yield a diaryl(4-pyridyl)methane derivative. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.net The oxidative addition of benzylic halides to the palladium(0) center is known to proceed with inversion of configuration if a stereocenter is present. harvard.edulibretexts.org

Table 1: Analogous Suzuki-Miyaura Coupling of Benzylic and Aryl Chlorides

| Electrophile | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Benzyl Chloride | Phenylboronic Acid | Pd(OAc)₂, NHC-ligand, K₃PO₄ | Diphenylmethane | Moderate to High |

| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄ | 4-Methylbiphenyl | High |

| 2-Chloropyridine | Heptyl Pinacol Boronic Ester | Pd₂(dba)₃, FcPPh₂, K₃PO₄ | 2-Heptylpyridine | High |

Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org However, the scope has been expanded to include benzylic halides. wikipedia.orgrsc.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon bond at the benzylic position, producing a substituted alkene. These reactions are catalyzed by palladium complexes and require a base to regenerate the active catalyst. wikipedia.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) or C(sp³)-C(sp) bond between a halide and a terminal alkyne. While most efficient for aryl and vinyl halides, Sonogashira couplings of benzylic halides are also known. libretexts.orgwikipedia.orgorganic-chemistry.org Coupling this compound with a terminal alkyne would generate a propargyl-pyridine derivative. The classic catalyst system employs a palladium source, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed to prevent the undesired homocoupling of the alkyne partner. wikipedia.org

Nickel catalysts have emerged as powerful and cost-effective alternatives to palladium for cross-coupling reactions. acs.orgrsc.org They are particularly effective in activating less reactive C-Cl bonds and C(sp³)-halide bonds.

Nickel-catalyzed reductive cross-coupling reactions between benzyl chlorides and aryl chlorides have been developed, providing a direct route to synthesize diarylmethanes. acs.orgresearchgate.net A typical system might involve a Ni(II) precatalyst with a mixed phosphine/N-heterocyclic carbene (NHC) ligand set and a stoichiometric reductant like magnesium metal. acs.org Such a methodology could be directly applied to couple this compound with various aryl chlorides or fluorides. acs.org Nickel catalysts have also been shown to be effective for Heck-type reactions involving benzyl chlorides and simple olefins, often proceeding at room temperature and yielding 1,1-disubstituted olefin products with high selectivity. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of Benzylic Chlorides

| Reaction Type | Benzylic Chloride | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|---|

| Reductive Coupling | 4-Methoxybenzyl Chloride | 4-Chlorotoluene | Ni(PPh₃)(IPr)Br₂, Mg | 95% |

| Heck-type Reaction | Benzyl Chloride | 1-Octene | Ni(PCy₂Ph)₂(η²-C₂H₄), Et₃SiOTf | 85% |

| Alkenylation | Benzyl Chloride | (E)-Hex-1-en-1-yldiisobutylalane | NiCl₂(PPh₃)₂ | High |

The mechanisms of palladium- and nickel-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle.

For a Suzuki or Sonogashira reaction involving this compound, the cycle typically begins with the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step forms a metal(II)-benzyl intermediate. This is followed by transmetalation , where the organic group from the coupling partner (the boronic acid in Suzuki, or the copper acetylide in Sonogashira) is transferred to the metal center, displacing the halide. The cycle concludes with reductive elimination , where the two organic fragments are joined together, forming the new C-C bond and regenerating the active metal(0) catalyst. wikipedia.orglibretexts.org

The Heck reaction follows a different path after oxidative addition. Instead of transmetalation, the organopalladium intermediate undergoes a migratory insertion (or carbopalladation) across the double bond of the alkene partner. The final step is a β-hydride elimination , which forms the product alkene and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst. wikipedia.org For nickel-catalyzed Heck-type reactions with benzyl chlorides, an η³-benzyl nickel(II) complex is often proposed as a key intermediate. nih.gov

Reduction and Oxidation Chemistry

The chemical nature of this compound allows for selective transformations targeting either the chloromethyl group or the pyridine ring.

The benzylic chloride moiety can be selectively reduced to a methyl group, converting this compound into 4-benzylpyridine (B57826). This transformation is a dehalogenation reaction. A standard method for this is catalytic hydrogenation . Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) is a common and effective approach for the hydrogenolysis of benzyl halides. ncert.nic.in

Care must be taken with the reaction conditions to avoid reduction of the pyridine ring itself. While the pyridine ring is aromatic and generally resistant to reduction under mild conditions, more forcing hydrogenation conditions (high pressure, high temperature, or more active catalysts like platinum or rhodium) can lead to the saturation of the ring to form a piperidine (B6355638) derivative. nih.govacs.org

An alternative approach is the Rosenmund reduction, which uses H₂ and a poisoned catalyst (Pd/BaSO₄), but this is specific for the reduction of acyl chlorides to aldehydes and not directly applicable here. quora.comtestbook.com Birch reduction is another method for reducing aromatic rings but would likely reduce the pyridine ring rather than the C-Cl bond. nih.gov

The nitrogen atom of the pyridine ring is a site of nucleophilicity and can be readily oxidized. The most common oxidation reaction for pyridines is the formation of a pyridine N-oxide . This is typically achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. orgsyn.orgquimicaorganica.orgchemtube3d.com This reaction is highly chemoselective for the pyridine nitrogen, leaving the benzylic chloride and phenyl ring untouched under standard conditions. arkat-usa.org

The resulting this compound 1-oxide is a valuable synthetic intermediate. The N-oxide group alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. chemtube3d.comyoutube.com It also activates the chloromethyl group, enhancing its electrophilicity and making it more reactive toward nucleophilic substitution.

Advanced Derivatization Strategies for 4 Chloro Phenyl Methyl Pyridine Scaffolds

Design and Synthesis of Novel Pyridine (B92270) Derivatives

The rational design and synthesis of new pyridine derivatives from 4-(chloro(phenyl)methyl)pyridine involve precise chemical modifications at specific sites within the molecule. These modifications are strategically implemented to enhance desired characteristics, such as binding affinity to biological targets or improved pharmacokinetic profiles.

Modifications to the phenyl ring of the this compound scaffold are a key strategy for creating structural diversity. These alterations can significantly influence the electronic and steric properties of the molecule. Common modifications include the introduction of various substituents, such as alkyl, chloro, or other functional groups, onto the phenyl ring. For instance, the synthesis of compounds like Pyridine, 4-(4-chloro-3-propylphenyl)-, demonstrates how the phenyl ring can be further substituted to create new chemical entities. ontosight.ai Such modifications can be achieved through various synthetic methodologies, including cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds between the phenyl ring and a wide range of building blocks. ontosight.ai

Table 1: Examples of Phenyl Moiety Modifications

| Modification Type | Example Substituent | Potential Synthetic Method |

|---|---|---|

| Alkylation | Propyl group | Friedel-Crafts Alkylation |

| Halogenation | Additional Chloro group | Electrophilic Halogenation |

The pyridine ring itself offers multiple positions for functionalization, although its electron-deficient nature can present synthetic challenges. rsc.org Direct C-H functionalization is an increasingly important and sustainable approach to introduce new groups onto the pyridine ring, minimizing the need for pre-functionalized starting materials. rsc.org For 4-substituted pyridines, remote functionalization at positions other than the one adjacent to the nitrogen atom can be achieved using specialized organometallic reagents. chemrxiv.org For example, the use of n-butylsodium can facilitate metalation at the 4-position, enabling subsequent alkylation or cross-coupling reactions. chemrxiv.org Another powerful technique is the generation of pyridyne intermediates, which allows for the regioselective difunctionalization of the pyridine ring. nih.gov These methods open up avenues to introduce a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. chemrxiv.orgnih.gov

Table 2: Pyridine Ring Functionalization Techniques

| Technique | Description | Target Position(s) |

|---|---|---|

| Direct C-H Functionalization | Activation and substitution of a C-H bond. | Various |

| Remote Metalation | Use of specific organometallic reagents to functionalize distant positions. | C4 |

The introduction of a chiral center is a critical step in the development of many pharmaceuticals, as different enantiomers can have distinct biological activities. For derivatives of this compound, chirality can be introduced at the benzylic carbon. The synthesis of single optical isomers, such as (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, highlights the importance of stereoselectivity. google.compharmaffiliates.combldpharm.com Asymmetric synthesis methods, including the use of chiral catalysts or auxiliaries, are employed to achieve high enantiomeric excess. nih.gov For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines using a chiral diphosphine ligand can produce chiral pyridines with excellent enantioselectivity. nih.gov Chiral pyridine-based macrocyclic compounds have also been synthesized and show potential in enantiomeric recognition. nih.gov

Combinatorial Chemistry Approaches for Libraries of Analogs

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds, which is invaluable for screening and identifying lead compounds in drug discovery. spirochem.com

Parallel synthesis allows for the simultaneous creation of multiple compounds in separate reaction vessels. spirochem.com This high-throughput approach can be applied to the this compound scaffold to explore a wide range of substituents on both the phenyl and pyridine rings. By reacting the core scaffold with a diverse set of building blocks in a parallel fashion, a library of analogs can be efficiently generated. nih.gov This technique significantly accelerates the process of structure-activity relationship (SAR) studies. spirochem.com The use of automated synthesizers can further enhance the efficiency and reproducibility of parallel synthesis. nih.gov

Solid-phase organic synthesis (SPOS) is another key combinatorial technique where molecules are covalently bound to an insoluble polymer support during a series of chemical reactions. A 2-chloro-5-bromopyridine scaffold has been successfully immobilized on a polystyrene resin, demonstrating the feasibility of using pyridine-based structures in SPOS. acs.org This approach simplifies the purification process, as excess reagents and by-products can be washed away, and the desired product is cleaved from the solid support in the final step. This methodology can be adapted for the this compound scaffold to facilitate the construction of complex derivatives through sequential reactions. Fmoc-based solid-phase peptide synthesis has also been utilized to create peptide derivatives containing pyridine-like structures. nih.gov

Compound Names Mentioned in this Article:

this compound

Pyridine, 4-(4-chloro-3-propylphenyl)-

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

2-chloro-5-bromopyridine

n-butylsodium

Click Chemistry and Bioconjugation Strategies

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed, has become an indispensable tool in chemical synthesis, materials science, and bioconjugation. nih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govresearchgate.net This reaction's bioorthogonality, meaning it proceeds in biological systems without interfering with native biochemical processes, makes it particularly suitable for bioconjugation. researchgate.net

To employ click chemistry for the derivatization of this compound, the scaffold must first be functionalized with either an azide or an alkyne "handle."

Synthesis of Azide-Functionalized Scaffolds:

The introduction of an azide group at the benzylic position of this compound can be readily achieved through nucleophilic substitution of the chloride with an azide salt, such as sodium azide. This reaction is a well-established and efficient method for the synthesis of organic azides. The resulting 4-(azido(phenyl)methyl)pyridine is a key intermediate, primed for participation in CuAAC reactions.

A general synthetic scheme for this transformation is presented below:

Scheme 1: Synthesis of 4-(azido(phenyl)methyl)pyridine

Synthesis of Alkyne-Functionalized Scaffolds:

Introducing a terminal alkyne functionality onto the this compound scaffold can be approached through methods like the Sonogashira coupling. libretexts.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org To apply this to the this compound system, a halo-substituted derivative of the scaffold would first be necessary, for example, by introducing a bromine or iodine atom onto the phenyl or pyridine ring. The Sonogashira coupling would then proceed with a suitable terminal alkyne.

The following table outlines the key reagents and general conditions for these transformations.

| Transformation | Starting Material | Reagents | Product | Key Reaction Type |

| Azide Functionalization | This compound | Sodium azide (NaN₃) | 4-(azido(phenyl)methyl)pyridine | Nucleophilic Substitution |

| Alkyne Functionalization | Halo-substituted this compound | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-derivatized this compound | Sonogashira Coupling |

Supramolecular Assemblies:

The pyridine and triazole moieties within the newly formed derivatives can act as excellent ligands for metal ions. nih.govnih.govresearchgate.net This coordination capability allows for the self-assembly of complex metallosupramolecular architectures, such as coordination polymers, macrocycles, and cages. nih.govnih.govresearchgate.net The specific geometry of these assemblies is dictated by the coordination preference of the metal ion and the arrangement of the pyridyl-triazole ligands. nih.gov

Bioconjugates:

The bioorthogonal nature of the CuAAC reaction makes the azide- and alkyne-functionalized this compound scaffolds ideal for bioconjugation. researchgate.net These scaffolds can be "clicked" onto biomolecules, such as proteins, peptides, and nucleic acids, that have been correspondingly modified with a complementary alkyne or azide group. nih.govacs.orgnih.gov This strategy allows for the site-specific attachment of the pyridyl-phenyl-methyl moiety, which could serve as a label for imaging studies or as a pharmacophore in drug design. nih.gov

The table below summarizes the potential applications of these derivatized scaffolds in forming complex architectures.

| Application Area | Description | Key Moieties | Resulting Architecture |

| Supramolecular Chemistry | Self-assembly of ligands and metal ions into organized structures. | Pyridyl-triazole | Coordination polymers, Macrocycles, Cages nih.govnih.govresearchgate.net |

| Bioconjugation | Covalent attachment to biomolecules for labeling or therapeutic purposes. | Azide or Alkyne | Protein conjugates, Peptide conjugates, Nucleic acid conjugates nih.govacs.orgnih.gov |

The derivatization of this compound using click chemistry represents a powerful strategy for generating novel and complex molecular structures. The ability to introduce azide and alkyne handles opens the door to a wide range of applications, from the construction of sophisticated supramolecular assemblies to the targeted modification of biological systems.

Spectroscopic Analysis for Structural Elucidation and Conformational Studies of 4 Chloro Phenyl Methyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 4-(Chloro(phenyl)methyl)pyridine, with its distinct phenyl and pyridine (B92270) rings and the crucial methine proton at the chiral center, a suite of advanced NMR experiments is employed for a complete structural assignment.

Similarly, the ¹³C NMR spectrum would show distinct signals for the pyridine and phenyl carbons. The carbon of the methine group is expected to be in the range of 50-70 ppm, influenced by the attached chlorine and aromatic systems. The carbon atoms of the pyridine ring typically appear between 120 and 150 ppm, while the phenyl ring carbons will also be in this region, with the carbon bearing the chlorine atom showing a characteristic shift. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methine-CH | 6.0 - 6.5 | 60 - 70 |

| Pyridine C2, C6-H | 8.5 - 8.7 | 148 - 152 |

| Pyridine C3, C5-H | 7.2 - 7.4 | 120 - 125 |

| Pyridine C4 | - | 145 - 150 |

| Phenyl C2', C6'-H | 7.3 - 7.5 | 128 - 130 |

| Phenyl C3', C5'-H | 7.2 - 7.4 | 128 - 130 |

| Phenyl C4'-H | 7.2 - 7.4 | 127 - 129 |

| Phenyl C1' | - | 140 - 145 |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the this compound molecule, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H2/H3 and H5/H6) and between the adjacent protons on the phenyl ring. This is crucial for differentiating the protons within each aromatic system. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to its corresponding carbon signal. For instance, the methine proton signal would show a cross-peak with the methine carbon signal, and each aromatic proton signal would correlate with its respective aromatic carbon. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. In the case of this compound, HMBC would show correlations from the methine proton to the carbons of the pyridine and phenyl rings, confirming the connection of the (chloro(phenyl)methyl) group to the C4 position of the pyridine ring. Correlations would also be observed between the pyridine protons and the carbons of the phenyl ring, and vice versa, through the linking methine carbon. rsc.org

The presence of single bonds between the methine carbon and the two aromatic rings in this compound allows for rotation, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and the signals may broaden and eventually split into separate signals for each conformer at the coalescence temperature and below. From a detailed line-shape analysis of these variable-temperature spectra, the energy barriers to rotation and the thermodynamic parameters of the conformational equilibrium can be determined.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR can be used to study the conformation of the molecule in its crystalline form, which may differ from its conformation in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. Furthermore, ssNMR can be used to investigate polymorphism, where the same compound crystallizes in different crystal lattices, potentially with different molecular conformations.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and providing insights into molecular structure and conformation.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the phenyl ring, and the C-Cl bond.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, are expected around 1000 cm⁻¹. researchgate.netnih.gov

Phenyl Ring Vibrations: The phenyl group also shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the phenyl ring can be often deduced from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region of the IR spectrum and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C/C=N Ring Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

| C=C Ring Stretch (Phenyl) | 1450 - 1600 | IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman (strong) |

| C-Cl Stretch | 600 - 800 | IR |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

Vibrational spectroscopy can also be used to study conformational isomerism. Different conformers of this compound, arising from rotation around the C-C single bonds, will have slightly different vibrational frequencies. By comparing the spectra recorded under different conditions (e.g., in different solvents or at different temperatures), it may be possible to identify the bands corresponding to different conformers. For example, in some cases, the intensity of certain bands may change with temperature, indicating a shift in the conformational equilibrium. Raman spectroscopy, in particular, can be a sensitive probe of conformational changes in solution. nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For this compound, the expected monoisotopic mass can be calculated and would be confirmed by an HRMS measurement. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C12H1135ClN | [M+H]+ | 204.0626 |

| C12H1137ClN | [M+H]+ | 206.0596 |

Note: This table represents theoretical values. Experimental data would be obtained from HRMS analysis.

Fragmentation Pathways and Isotopic Patterns

In mass spectrometry, the fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For this compound, several fragmentation pathways can be predicted based on the general principles of mass spectrometry and the known behavior of related compounds. acs.orgresearchgate.netlibretexts.org

A key feature in the mass spectrum of a monochlorinated compound is the presence of a characteristic isotopic pattern. libretexts.orglibretexts.org Due to the natural abundance of the 35Cl and 37Cl isotopes in an approximate 3:1 ratio, the molecular ion peak (M) will be accompanied by a peak at M+2 with an intensity of about one-third of the M peak. libretexts.orglibretexts.orgucalgary.ca This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound would likely proceed through several key pathways:

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [C12H11N]+ | Loss of Cl |

| [C6H4Cl]+ | Chlorophenyl cation |

| [C6H6N]+ | Pyridylmethyl cation |

| [C5H4N]+ | Pyridyl cation |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometry technique used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the surveyed literature, the crystal structure of its isomer, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, offers valuable insights into the potential solid-state conformation and packing. rsc.org

Crystal Packing and Intermolecular Interactions

Based on the analysis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, it is likely that the crystal packing of this compound would be influenced by a variety of intermolecular interactions. rsc.org In the case of the analogue, the molecules are linked by O-H···N hydrogen bonds and C-Cl···π(pyridyl) interactions, forming sheets. rsc.org

For this compound, which lacks the hydroxyl group, the intermolecular interactions would likely be dominated by:

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| C-H···N Hydrogen Bond | C-H (phenyl or pyridyl) | N (pyridyl) |

| π-π Stacking | Phenyl/Pyridyl ring | Phenyl/Pyridyl ring |

| Halogen Bond | C-Cl | N (pyridyl) or π-system |

Note: This table is predictive, based on the analysis of a related structure and general principles of crystal packing.

Absolute Configuration Assignment (where applicable)

Since this compound is a chiral molecule, X-ray crystallography of a single enantiomer or a derivative containing a known chiral auxiliary would allow for the unambiguous determination of its absolute configuration (R or S). rsc.orgresearchgate.netd-nb.infowikipedia.org This is achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal. In the case of a racemic mixture crystallizing in a centrosymmetric space group, the presence of both enantiomers in the unit cell would be confirmed. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules in solution. acs.orgpurechemistry.orgnih.govnih.govlibretexts.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of the molecule.

While no specific CD spectra for this compound have been reported, the principles of the technique can be applied to understand how it would be used for its enantiomeric studies. The electronic transitions of the phenyl and pyridine chromophores in a chiral environment would give rise to a characteristic CD spectrum.

The expected CD spectrum would show signals corresponding to the π-π* transitions of the aromatic rings and potentially n-π* transitions of the pyridine nitrogen. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and the conformational preferences of the molecule in solution. acs.orgnih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum for both the R and S enantiomers of this compound. acs.org Comparison of the calculated spectra with experimental data from a resolved sample would allow for the assignment of the absolute configuration.

Theoretical and Computational Chemistry of 4 Chloro Phenyl Methyl Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a quantitative description of the electron distribution and energy levels within 4-(Chloro(phenyl)methyl)pyridine, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating the ground state properties of molecules due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and other structural parameters.

A typical DFT calculation for this compound would involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations. The results of such a calculation would provide the total energy of the molecule in its most stable conformation and the precise coordinates of each atom.

Table 1: Calculated Ground State Properties of this compound (Illustrative Data)

| Property | Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy (Hartree) | -1057.345 |

| Dipole Moment (Debye) | 2.85 |

| Point Group | C1 |

This table presents illustrative data that would be obtained from a DFT calculation. The values are representative for a molecule of this nature and are not from a published study on this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.orgacs.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. acs.org Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. acs.org

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its basicity and propensity to act as a hydrogen bond acceptor. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the pyridine and phenyl rings would be characterized by positive potential. This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In the case of this compound, the HOMO is expected to be localized primarily on the phenyl and pyridine rings, reflecting their electron-rich nature. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the carbon-chlorine bond. The analysis of the spatial distribution of these orbitals helps in understanding the regioselectivity of potential reactions.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

This table presents illustrative data that would be obtained from an FMO analysis. The values are representative for a molecule of this nature and are not from a published study on this specific compound.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate energy barriers, providing a detailed picture of how a reaction proceeds.

Transition State Calculations for Reaction Mechanisms

To understand the mechanism of a reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon, it is essential to locate the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Computational methods can be used to search for the geometry of the transition state and calculate its energy. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy for the reaction.

Reaction Coordinate Mapping and Energy Barriers

Once the reactants, products, and transition state have been identified, the reaction coordinate can be mapped. The reaction coordinate represents the path of minimum energy that connects the reactants to the products via the transition state. By calculating the energy at various points along this path, a reaction energy profile can be constructed.

Solvation Models in Computational Studies

To accurately model chemical systems in a liquid phase, computational chemistry employs solvation models to account for the effects of the solvent on the solute's properties and behavior. numberanalytics.comwikipedia.org These models are crucial as solvent interactions can significantly influence molecular conformation, reactivity, and spectroscopic properties. numberanalytics.comnumberanalytics.com Solvation models are broadly categorized into two main types: implicit and explicit.

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous, structureless medium with a defined dielectric constant. numberanalytics.comwikipedia.org The solute is placed within a cavity in this continuum, and the interactions are calculated based on the bulk properties of the solvent. This approach is computationally efficient, making it suitable for large systems and high-throughput screening. numberanalytics.com Prominent implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used models, PCM and its variants (like the Integral Equation Formalism PCM or IEFPCM) create a solute-shaped cavity and calculate the solute-solvent electrostatic interactions. numberanalytics.comwikipedia.org

Conductor-like Screening Model (COSMO): This model simplifies the calculation by treating the solvent as a conductor with an infinite dielectric constant, which is then scaled to represent real solvents (COSMO-RS). wikipedia.org

Solvation Model based on Density (SMD): The SMD model is a universal solvation model based on the solute's electron density and is parameterized for a wide range of solvents. wikipedia.orgrsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are explicitly included in the simulation, typically surrounding the solute molecule in a "box." This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. wikipedia.orgnumberanalytics.com

Hybrid Models: These models combine implicit and explicit approaches, for instance, by treating the first solvation shell with explicit solvent molecules while representing the bulk solvent as a continuum. numberanalytics.com This offers a balance between accuracy and computational demand. rsc.org

The choice of solvation model is critical for accurately predicting properties like reaction energies and spectroscopic data for this compound in various solvent environments.

| Model Type | Common Examples | Core Principle | Primary Advantage | Primary Limitation |

| Implicit (Continuum) | PCM, IEFPCM, COSMO, SMD | Solute in a dielectric continuum. | Computationally efficient. | Lacks specific solute-solvent interactions (e.g., H-bonds). |

| Explicit | TIP3P, SPC/E (for water) | Individual solvent molecules are included. | High accuracy for local interactions. | High computational cost. |

| Hybrid (QM/MM) | --- | QM treatment of solute and first shell, MM for bulk. | Balances accuracy and cost. | Requires careful setup and parameterization. |

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a fundamental computational technique used to explore the conformational landscape of a molecule. numberanalytics.com A PES represents the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and optimizing the remaining geometry at each step, one can map out the energy profile of conformational changes. skku.edunih.gov This "relaxed scan" approach is invaluable for identifying stable conformers (energy minima) and transition states (saddle points) that connect them. skku.eduresearchgate.net

For this compound, a critical conformational degree of freedom is the rotation around the C-C bond connecting the chiral center to the pyridine ring and the C-C bond connecting it to the phenyl ring. A PES scan of the dihedral angle involving the pyridine and phenyl rings would reveal the rotational barrier and the most stable rotational isomers.

Below is an illustrative table representing the output of a hypothetical relaxed PES scan for the dihedral angle (Φ) between the phenyl ring and the pyridine ring of this compound.

| Scan Point | Dihedral Angle (Φ) (Degrees) | Relative Energy (kcal/mol) | Comments |

| 1 | 0 | 5.0 | Eclipsed conformation (high energy) |

| 2 | 30 | 1.5 | --- |

| 3 | 60 | 0.2 | --- |

| 4 | 90 | 0.0 | Global Minimum (staggered) |

| 5 | 120 | 0.3 | --- |

| 6 | 150 | 1.8 | --- |

| 7 | 180 | 4.8 | Eclipsed conformation (high energy) |

| Note: This data is illustrative to demonstrate the output of a PES scan and does not represent actual experimental or calculated values. |

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the dynamic evolution of a molecular system over time. pnas.org Unlike classical molecular dynamics which relies on predefined force fields, AIMD calculates the forces acting on each atom "on the fly" directly from quantum mechanical electronic structure calculations, typically using Density Functional Theory (DFT). pnas.organnualreviews.org This allows for the simulation of chemical processes that involve bond breaking and formation, as well as capturing electronic polarization effects without prior parameterization. pnas.org

There are two main approaches to AIMD:

Born-Oppenheimer Molecular Dynamics (BOMD): The electronic structure is fully converged at each time step before moving the nuclei.

Car-Parrinello Molecular Dynamics (CPMD): The electronic wavefunctions are propagated concurrently with the nuclear positions using an extended Lagrangian, which can be more efficient. mdpi.com

For a flexible molecule like this compound, an AIMD simulation would provide insight into its dynamic behavior at finite temperatures. It can reveal the accessible conformations in solution, the timescales of conformational changes, and the influence of solvent dynamics on the molecule's structure. nih.gov Such simulations can show how intramolecular and intermolecular interactions govern the molecule's structural preferences over time, providing a more realistic picture than static geometry optimizations. mdpi.comnih.gov

Docking and Ligand-Protein Interaction Modeling (if applicable to non-human biological targets)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or other macromolecule) to form a stable complex. nih.govyoutube.com The primary goal is to predict the binding mode and affinity (or scoring) of the ligand. nih.gov This technique is a cornerstone of structure-based drug design and is also applicable for investigating interactions with non-human biological targets, such as enzymes from pathogens or agricultural pests. mdpi.comyoutube.com

The process involves:

Sampling: Generating a large number of possible orientations and conformations of the ligand within the receptor's binding site. nih.gov

Scoring: Evaluating the "fitness" of each pose using a scoring function, which estimates the binding free energy. The pose with the best score is predicted as the most likely binding mode. youtube.com

Despite its wide applicability, a review of the scientific literature did not yield specific studies on the molecular docking of this compound to any non-human biological targets. Therefore, no data or findings can be presented in this section. Future research could explore its potential interactions with various enzymes or receptors where its structural motifs might suggest binding.

Spectroscopic Property Prediction from Theoretical Methods

NMR Chemical Shift Prediction

Computational chemistry provides powerful tools for predicting Nuclear Magnetic Resonance (NMR) spectra, which is essential for structure elucidation and verification. nih.gov The most common and reliable method involves calculating the nuclear magnetic shielding tensors using Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgacs.orgacs.org

The typical workflow for predicting NMR chemical shifts is as follows:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. For flexible molecules, a conformational search may be necessary to identify the global minimum or a Boltzmann-averaged structure.

Shielding Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the absolute magnetic shielding tensor for each nucleus. nih.gov

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ = σ_ref - σ_iso. nih.gov

Solvent Effects: For improved accuracy, these calculations are often performed using a solvation model (as described in section 6.2.3) to mimic the experimental conditions.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, demonstrating the typical output from a DFT-GIAO calculation.

| Atom Label | Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | ||

| H1 | Methine CH | 6.25 |

| H2, H6 (Py) | Pyridine C2-H, C6-H | 8.60 |

| H3, H5 (Py) | Pyridine C3-H, C5-H | 7.40 |

| H2', H6' (Ph) | Phenyl C2'-H, C6'-H | 7.55 |

| H3', H5' (Ph) | Phenyl C3'-H, C5'-H | 7.35 |

| H4' (Ph) | Phenyl C4'-H | 7.45 |

| ¹³C NMR | ||

| C1 | Methine CH | 65.0 |

| C4 (Py) | Pyridine C4 | 150.0 |

| C2, C6 (Py) | Pyridine C2, C6 | 149.5 |

| C3, C5 (Py) | Pyridine C3, C5 | 122.0 |

| C1' (Ph) | Phenyl C1' | 138.0 |

| C2', C6' (Ph) | Phenyl C2', C6' | 129.0 |

| C3', C5' (Ph) | Phenyl C3', C5' | 128.5 |

| C4' (Ph) | Phenyl C4' | 128.0 |

| Note: This data is for illustrative purposes only. The values are representative of what a DFT-level calculation might predict and are not based on a specific published study of this compound. The atom numbering is for reference within this table. |

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, offering a window into the dynamic nature of molecules. These calculations predict the frequencies at which a molecule's bonds stretch, bend, and twist. This information is invaluable for interpreting experimental infrared (IR) and Raman spectra, confirming molecular structure, and understanding intramolecular forces.

For a molecule like this compound, these calculations are typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. The process involves first optimizing the molecule's geometry to find its most stable three-dimensional arrangement. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms.

The calculated frequencies correspond to the different normal modes of vibration of the molecule. Each mode represents a collective motion of the atoms that can be excited by absorbing energy from electromagnetic radiation of a specific frequency. By comparing the calculated vibrational spectrum with experimentally obtained FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. nih.govnih.gov This comparison often involves scaling the calculated frequencies to correct for approximations in the theoretical model and to account for environmental effects in the experimental setup. nih.gov

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for a Related Compound, 4-Benzylpyridine (B57826) (Disclaimer: This data is for a related compound and is presented for illustrative purposes only.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Description |

| ~3060 | C-H stretching (aromatic) |